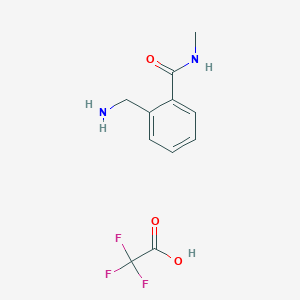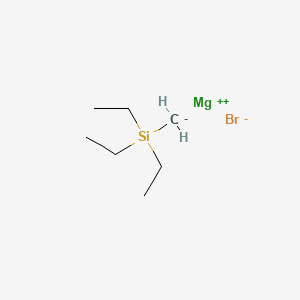
1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione is a brominated flame retardant belonging to the class of triazine derivatives. This compound is known for its high thermal stability and effectiveness in preventing the spread of fire, making it a valuable additive in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione typically involves the bromination of phenyltriazine derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the phenyl rings .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes, where the reaction is carried out in reactors designed to handle the exothermic nature of bromination reactions. The process is optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-rich aromatic rings, this compound can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Bromination: Bromine or bromine-containing reagents are commonly used for further bromination reactions.
Catalysts: Catalysts such as Lewis acids can be employed to facilitate electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include various brominated derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione as a flame retardant involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by capturing free radicals, thereby inhibiting the propagation of the flame . Additionally, the compound’s structure allows it to form a protective char layer on the material’s surface, further preventing the spread of fire .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,3-dibromopropyl) isocyanurate: Another brominated flame retardant with similar applications.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar brominated aromatic rings, used in liquid crystal polymers.
Uniqueness
1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione is unique due to its high thermal stability and effectiveness in flame retardancy. Its triazine core provides additional stability compared to other brominated flame retardants, making it a preferred choice in high-performance applications .
Eigenschaften
CAS-Nummer |
920984-77-6 |
|---|---|
Molekularformel |
C21H9Br6N3O3 |
Molekulargewicht |
830.7 g/mol |
IUPAC-Name |
1,3,5-tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H9Br6N3O3/c22-10-4-1-7-13(16(10)25)28-19(31)29(14-8-2-5-11(23)17(14)26)21(33)30(20(28)32)15-9-3-6-12(24)18(15)27/h1-9H |
InChI-Schlüssel |
QYZWPCQJYTXHNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)Br)N2C(=O)N(C(=O)N(C2=O)C3=C(C(=CC=C3)Br)Br)C4=C(C(=CC=C4)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol](/img/structure/B15172245.png)
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)



![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
![(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B15172305.png)


![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B15172317.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)
![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)
